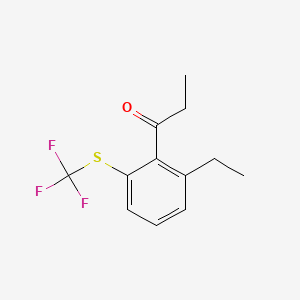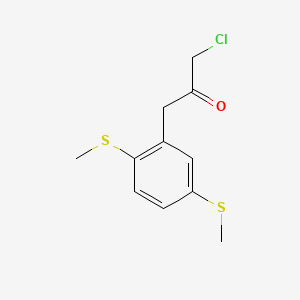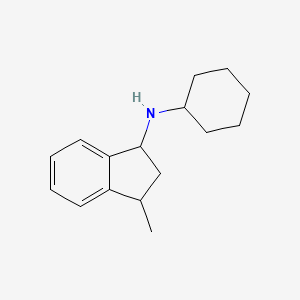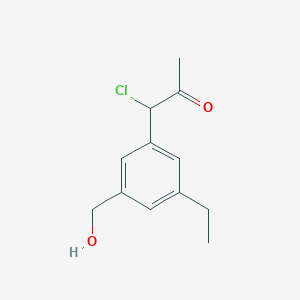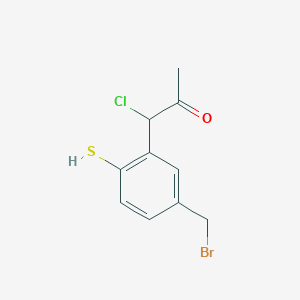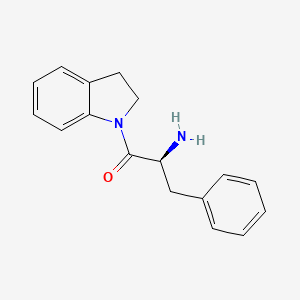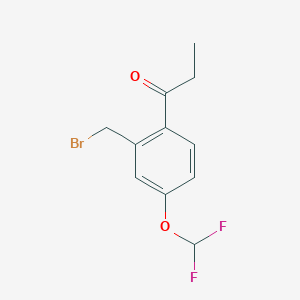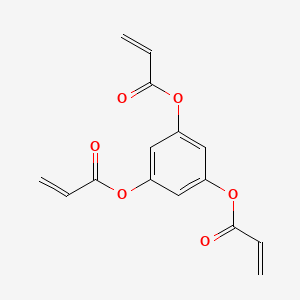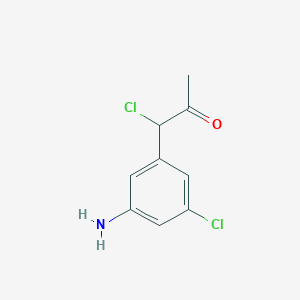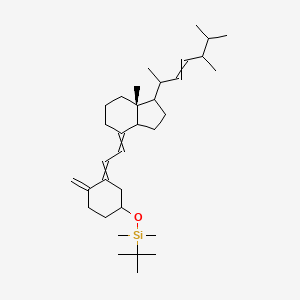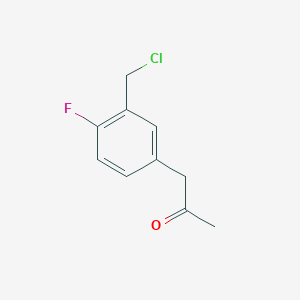
1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound that features a chloromethyl and a fluorophenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one typically involves the reaction of 3-(chloromethyl)-4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-4-bromophenyl)propan-2-one: This compound has a bromine atom instead of a fluorine atom, which may result in different reactivity and applications.
1-(3-(Chloromethyl)-4-methylphenyl)propan-2-one:
1-(3-(Chloromethyl)-4-nitrophenyl)propan-2-one:
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
WDGMVIUSRXKKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


